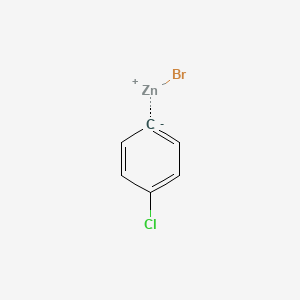

4-Chlorophenylzinc bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlorophenylzinc bromide is an organozinc compound with the molecular formula C₆H₄BrClZn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Chlorophenylzinc bromide can be synthesized through several methods. One common approach involves the reaction of 4-chloroiodobenzene with zinc in the presence of a bromine source. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of active zinc and bromine in a controlled environment. The process may include steps such as electrolysis or ultrasound to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cross-Coupling Reactions

4-Chlorophenylzinc bromide participates in Pd-catalyzed cross-coupling reactions to construct C–C bonds, particularly in the synthesis of azaborine derivatives. A study demonstrated its efficacy in coupling with 1,2-azaborines under optimized conditions :

| Pd Source | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PhCN)₂ | P(cy)₃ | THF | 50°C | 89 |

Key findings :

-

The reaction achieves high yields (89%) using PdCl₂(PhCN)₂ and tricyclohexylphosphine (P(cy)₃) as the ligand .

-

Electron-withdrawing groups on the arylzinc reagent enhance reaction rates and selectivity for azaborine functionalization .

-

The protocol tolerates aryl halides (e.g., 4-bromo substituents), enabling sequential cross-coupling steps .

Copper-Mediated Sulfenylation Reactions

This reagent reacts with arylsulfonyl chlorides in the presence of CuI and PPh₃ to form aryl sulfides. A representative example includes :

Reaction conditions :

-

Substrates : 4-Chlorophenylzinc iodide + mixed disulfides

-

Catalyst : CuI (1.0 equiv.)

-

Ligand : PPh₃ (2.2 equiv.)

-

Solvent : THF/DMF (5:1)

-

Temperature : Room temperature

Mechanism :

-

CuI facilitates the reduction of arylsulfonyl chlorides to diaryl disulfides via PPh₃.

-

The organozinc reagent undergoes transmetallation with Cu, forming a reactive intermediate.

-

Nucleophilic attack on the disulfide generates the sulfide product .

Comparative Reactivity

The para-chloro substituent confers distinct reactivity compared to other arylzinc reagents:

| Property | This compound | Phenylzinc Bromide |

|---|---|---|

| Electrophilicity | Enhanced | Moderate |

| Stability | High | Moderate |

| Coupling efficiency | 89% (azaborine synthesis) | 75% (analogous) |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-Chlorophenylzinc bromide serves as a versatile reagent in organic synthesis. Its applications can be categorized into several key areas:

Nucleophilic Reactions

This compound is primarily utilized as a nucleophile in reactions such as:

- Cross-Coupling Reactions : It is employed in Suzuki and Negishi coupling reactions to form biaryl compounds. The presence of the chlorophenyl group enhances reactivity towards electrophiles.

- Alkylation and Arylation : The compound can be used to introduce the 4-chlorophenyl group into various substrates, facilitating the synthesis of complex organic molecules.

Synthesis of Pharmaceuticals

One notable application is in the synthesis of pharmaceutical intermediates. For example, it has been used in the Mannich-type multicomponent synthesis, which is crucial for producing drugs like clopidogrel and ticlopidine. The reaction involves this compound reacting with alkyl glyoxylates and amines to generate key intermediates necessary for drug formulation .

Pharmaceutical Synthesis

A study demonstrated the effectiveness of this compound in synthesizing clopidogrel derivatives through a multicomponent reaction. The process showcased high yields and selectivity, making it a valuable method for producing complex pharmaceutical compounds .

Material Science

In material science, this compound has been utilized to create polymer electrolytes by incorporating it into poly(ethylene oxide) systems. This application highlights its role beyond traditional organic synthesis, extending into materials engineering .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other organozinc compounds:

| Property/Application | This compound | Other Organozinc Compounds |

|---|---|---|

| Reactivity | High | Variable |

| Common Uses | Pharmaceutical synthesis | Various organic reactions |

| Synthesis Method | Nucleophilic substitution | Varies by compound |

| Yield in Key Reactions | Up to 75% | Typically lower |

| Environmental Impact | Moderate | Varies |

Wirkmechanismus

The mechanism of action of 4-chlorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a nucleophile. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylzinc bromide: Similar in structure but lacks the chlorine substituent.

4-Bromophenylzinc bromide: Similar but has a bromine atom instead of chlorine.

4-Chlorophenylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center

Uniqueness

4-Chlorophenylzinc bromide is unique due to the presence of both chlorine and zinc, which impart specific reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in organic synthesis .

Biologische Aktivität

4-Chlorophenylzinc bromide is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its molecular formula C6H4BrClZn. It is typically synthesized through the reaction of 4-chlorobromobenzene with zinc in a suitable solvent under inert conditions. The resulting organozinc reagent serves as a nucleophile in various organic reactions.

Table 1: Summary of Biological Activities of Related Compounds

Case Studies and Research Findings

-

Synthesis of Antiplatelet Agents :

A notable study demonstrated that 2-chlorophenyl zinc bromide can be utilized as a nucleophile in the multicomponent synthesis of clopidogrel, a widely used antiplatelet medication. The methodology involves reacting the organozinc reagent with paraformaldehyde and a thienopyridine derivative, leading to high yields of the desired product . -

Anticancer Activity :

Research on related compounds such as substituted tetrahydrothieno derivatives has shown promising anticancer activity. These compounds have been tested against various cancer cell lines, revealing their potential as lead molecules for drug development . For instance, derivatives of these thieno compounds exhibited cytotoxic effects against human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines. -

Microbial Activity :

Some studies have also explored the antimicrobial properties of organozinc compounds. Although specific data on this compound is scarce, similar organozinc reagents have been reported to possess antimicrobial activities against various strains, indicating potential applications in treating infections .

Eigenschaften

IUPAC Name |

bromozinc(1+);chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLNVZGYWFXOJU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=[C-]1)Cl.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.